Varenicline

概述

描述

伐尼克兰是一种处方药,主要用于帮助戒烟和治疗干眼病。它是烟碱乙酰胆碱受体的部分激动剂,特别针对α4/β2亚型。该化合物以商品名香提克和尚必喜销售 .

作用机制

伐尼克兰通过与大脑中的α4/β2烟碱乙酰胆碱受体结合来发挥作用。这种结合部分激活了受体,导致伏隔核(大脑的奖励中心)释放多巴胺 . 通过取代烟碱在结合位点上的位置,伐尼克兰减少了与戒烟相关的渴望和戒断症状 .

与相似化合物的比较

伐尼克兰通常与其他戒烟辅助剂(如安非他酮和尼古丁替代疗法)进行比较。与安非他酮(一种抗抑郁药)不同,伐尼克兰专门针对烟碱受体,使其在减少渴望方面更有效 . 与尼古丁替代疗法相比,伐尼克兰在帮助个人戒烟方面具有更高的成功率 . 类似的化合物包括安非他酮和尼古丁,但伐尼克兰独特的行动机制使它与众不同 .

生化分析

Biochemical Properties

Varenicline acts as a partial agonist at the alpha4/beta2 subtype of nicotinic acetylcholine receptors. This interaction partially activates the receptor while simultaneously blocking nicotine from binding to it. This compound also interacts with other subtypes of nicotinic receptors, including alpha3/beta4, alpha3beta2, and alpha6-containing receptors, albeit with lower affinity. The drug shows full agonism at alpha7-receptors . These interactions result in the modulation of neurotransmitter release, particularly dopamine, which plays a crucial role in the reward pathways of the brain.

Cellular Effects

This compound influences various cellular processes by modulating nicotinic acetylcholine receptors. It affects cell signaling pathways by altering the release of neurotransmitters such as dopamine. This modulation impacts gene expression and cellular metabolism, leading to reduced cravings and withdrawal symptoms in individuals attempting to quit smoking. This compound’s effects on cell function also include changes in synaptic plasticity and neuronal communication .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the alpha4/beta2 nicotinic acetylcholine receptors. As a partial agonist, it activates these receptors to a lesser extent than nicotine, resulting in a moderate release of dopamine. This partial activation helps alleviate withdrawal symptoms while preventing the full rewarding effects of nicotine. This compound’s binding to these receptors also inhibits nicotine from binding, thereby reducing the reinforcing effects of smoking .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The drug’s stability and degradation have been studied, showing that it remains effective over extended periods. Long-term studies have indicated that this compound maintains its efficacy in reducing cravings and withdrawal symptoms, with minimal degradation observed. In vitro and in vivo studies have demonstrated that this compound’s effects on cellular function are sustained over time, contributing to its effectiveness as a smoking cessation aid .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound vary with different dosages. At lower doses, this compound effectively reduces nicotine cravings and withdrawal symptoms without significant adverse effects. At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and changes in behavior. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound undergoes minimal metabolism, with the majority of the drug excreted unchanged in the urine. The primary route of elimination is through renal excretion, involving glomerular filtration and active tubular secretion. This compound’s interaction with metabolic pathways is limited, and it does not significantly affect metabolic flux or metabolite levels. This minimal metabolism contributes to the drug’s stability and consistent therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. The drug’s distribution is influenced by its binding to nicotinic acetylcholine receptors, particularly the alpha4/beta2 subtype. This compound’s localization within the brain is crucial for its effectiveness in modulating neurotransmitter release and reducing cravings. The drug’s transport and distribution are essential for its therapeutic action in smoking cessation .

Subcellular Localization

This compound’s subcellular localization is primarily within intracellular acidic vesicles containing alpha4/beta2 nicotinic acetylcholine receptors. These vesicles, identified as Golgi satellites, play a role in the drug’s trapping and slow release within neurons. This subcellular localization contributes to this compound’s sustained effects on neurotransmitter release and its long-lasting impact on smoking cessation. The drug’s targeting signals and post-translational modifications direct it to these specific compartments, enhancing its therapeutic efficacy .

准备方法

伐尼克兰可以通过多种方法合成。一种常见的合成路线涉及在受控条件下将7,8,9,10-四氢-6,10-甲基-6H-吡嗪并2,3-h苯并氮杂卓与合适的试剂反应 . 工业生产方法通常采用高效液相色谱法(HPLC)来确保化合物的纯度和稳定性 .

化学反应分析

伐尼克兰经历了几种类型的化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括乙腈、磷酸二氢钾缓冲液和三氟乙酸 . 这些反应形成的主要产物通常是保留伐尼克兰核心结构的稳定中间体 .

科学研究应用

伐尼克兰具有广泛的科学研究应用。在医学上,它用于通过减少渴望和戒断症状来帮助个人戒烟 . 在化学领域,它作为研究烟碱乙酰胆碱受体相互作用的模型化合物 . 在生物学中,伐尼克兰用于化学遗传学来控制动物模型中的细胞群 .

相似化合物的比较

Varenicline is often compared to other smoking cessation aids such as bupropion and nicotine replacement therapies. Unlike bupropion, which is an antidepressant, this compound specifically targets nicotinic receptors, making it more effective in reducing cravings . Compared to nicotine replacement therapies, this compound has a higher success rate in helping individuals quit smoking . Similar compounds include bupropion and nicotine, but this compound’s unique mechanism of action sets it apart .

属性

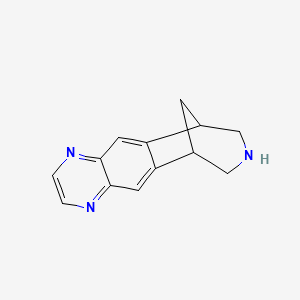

IUPAC Name |

(1S,12R)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1/h1-2,4-5,8-9,14H,3,6-7H2/t8-,9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSHBVHOMNKWFT-DTORHVGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=CC4=NC=CN=C4C=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CNC[C@H]1C3=CC4=NC=CN=C4C=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70891447 | |

| Record name | Varenicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Varenicline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.77e-02 g/L | |

| Record name | Varenicline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Varenicline is a selective alpha4beta2 nicotinic acetylcholine receptor partial agonist. The drug binds with high affinity and selectivity to alpha4beta2 nicotinic acetylcholine receptors located in the brain and stimulates receptor-mediated activity, but at a substantially lower level than nicotine;1 6 this low-level receptor stimulation and subsequent moderate, sustained release of mesolimbic dopamine are thought to reduce craving and withdrawal symptoms associated with smoking cessation. Varenicline also blocks the ability of nicotine to activate alpha4beta2 receptors, preventing nicotine-induced stimulation of the mesolimbic dopaminergic system and thereby reducing the reinforcement and reward effects of cigarette smoking., ... The rationale for and the design of alpha(4)beta(2) neuronal nicotinic acetylcholine receptor (nAChR) partial agonists as novel treatments for tobacco addiction. Such agents are expected to exhibit a dual action by sufficiently stimulating alpha(4)beta(2)-nAChR-mediated dopamine release to reduce craving when quitting and by inhibiting nicotine reinforcement when smoking. Potent and selective alpha(4)beta(2) nAChR partial agonists that exhibit dual agonist and antagonist activity in preclinical models can be identified. The validity of this approach is demonstrated by the clinical efficacy of the alpha(4)beta(2) nAChR partial agonist varenicline, which has significantly better quit rates than do other treatments and offers a new option for smoking cessation pharmacotherapy., ... Varenicline has been shown to be a partial agonist of alpha4beta2 receptors, and in equilibrium binding assays, it is highly selective for the alpha4beta2 receptor. ... The functional activity of varenicline at a variety of rat neuronal nicotinic receptors expressed in Xenopus laevis oocytes and assayed under two-electrode voltage clamp /was examined/ . Varenicline is a potent, partial agonist at alpha4beta2 receptors, with an EC50 of 2.3 +/- 0.3 microM and an efficacy (relative to acetylcholine) of 13.4 +/- 0.4%. Varenicline has lower potency and higher efficacy at alpha3beta4 receptors, with an EC50 of 55 +/- 8 microM and an efficacy of 75 +/- 6%. Varenicline also seems to be a weak partial agonist at alpha3beta2 and alpha6-containing receptors, with an efficacy <10%. It is remarkable that varenicline is a potent, full agonist at alpha7 receptors with an EC50 of 18 +/- 6 microM and an efficacy of 93 +/- 7% (relative to acetylcholine). Thus, whereas varenicline is a partial agonist at some heteromeric neuronal nicotinic receptors, it is a full agonist at the homomeric alpha7 receptor. Some combination of these actions may be involved in the mechanism of varenicline as a smoking cessation aid. | |

| Details | PMID:16766716, Mihalak KB et al; Mol Pharmacol 70 (3): 801-5 (2006) | |

| Record name | VARENICLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

249296-44-4 | |

| Record name | Varenicline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249296444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Varenicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VARENICLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6HS99O8ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VARENICLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Varenicline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

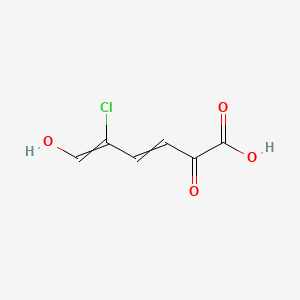

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4R,6R)-4-[6-(dimethylamino)purin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B1221261.png)

![Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc](/img/structure/B1221266.png)